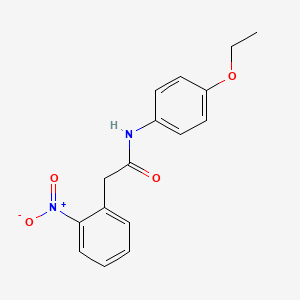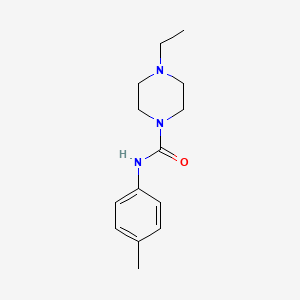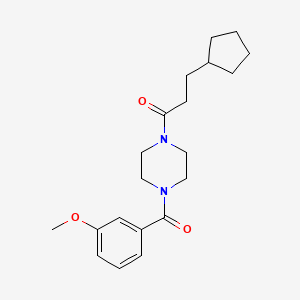![molecular formula C16H16N2O3S B5697677 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as MMCTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMCTB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit ribonucleotide reductase, which is involved in DNA synthesis, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cancer development. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide research. One direction is to further investigate its potential anti-cancer properties and to develop it as a cancer therapy. Another direction is to investigate its potential anti-viral properties and to develop it as an anti-viral drug. Additionally, further research is needed to understand the mechanism of action of 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
In conclusion, 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for drug development, particularly for cancer and viral diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Méthodes De Synthèse
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide can be synthesized by the reaction of 3-methoxyaniline with carbon disulfide and hydrazine hydrate to form 3-methoxyphenylhydrazinecarbodithioate. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-viral, anti-inflammatory, and anti-microbial properties. 2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Propriétés
IUPAC Name |
2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-12-7-5-6-11(10-12)17-16(22)18-15(19)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCMIVJKUWVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)




![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
